molecular formula C13H7Cl2FN2O4 B8350914 4,6-dichloro-N-(4-fluorophenyl)-3-hydroxy-2-nitrobenzamide

4,6-dichloro-N-(4-fluorophenyl)-3-hydroxy-2-nitrobenzamide

Cat. No.: B8350914
M. Wt: 345.11 g/mol
InChI Key: DAVKMAAYUPAJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-N-(4-fluorophenyl)-3-hydroxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H7Cl2FN2O4 and its molecular weight is 345.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7Cl2FN2O4

Molecular Weight

345.11 g/mol

IUPAC Name

4,6-dichloro-N-(4-fluorophenyl)-3-hydroxy-2-nitrobenzamide

InChI

InChI=1S/C13H7Cl2FN2O4/c14-8-5-9(15)12(19)11(18(21)22)10(8)13(20)17-7-3-1-6(16)2-4-7/h1-5,19H,(H,17,20)

InChI Key

DAVKMAAYUPAJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=C(C=C2Cl)Cl)O)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

CDI (2.2 g, 0.013 mol) was added to a stirred solution of 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid (3.0 g, 0.012 mol) in anhydrous THF (30 mL) and DMF (2 mL). After 40 min, 4-fluoroaniline (4 mL, 0.042 mol) was added. The solution was heated under reflux overnight, cooled, and concentrated to a dark brown viscous oil. The oil was purified via SiO2-gel chromatography (dichloromethane/methanol, 19:1-9:1) to yield 4,6-dichloro-N-(4-fluorophenyl)-3-hydroxy-2-nitrobenzamide as a light brown oil (2.7 g, 65%).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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